molecular formula C21H15NO5S B14979071 methyl {[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-7-yl]oxy}acetate

methyl {[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-7-yl]oxy}acetate

Cat. No.: B14979071
M. Wt: 393.4 g/mol
InChI Key: VTQGIGDAROFRPK-UHFFFAOYSA-N
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Description

Methyl {[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-7-yl]oxy}acetate is a synthetic organic compound characterized by a chromenone (coumarin) core fused with a thiazole ring. Its key structural features include:

  • Chromenone backbone: A 2H-chromen-2-one system with a ketone group at position 2.
  • Thiazole substituent: A 2-phenyl-1,3-thiazol-4-yl group at position 3, contributing to aromatic and electronic diversity.
  • Acetate ester: A methyl ester of acetic acid linked via an ether bond at position 5.

This compound is of interest in medicinal chemistry due to the pharmacological relevance of both chromenones (known for antioxidant and anti-inflammatory properties) and thiazoles (associated with antimicrobial and anticancer activities) .

Properties

Molecular Formula

C21H15NO5S

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 2-[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C21H15NO5S/c1-25-19(23)11-26-15-8-7-14-9-16(21(24)27-18(14)10-15)17-12-28-20(22-17)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3

InChI Key

VTQGIGDAROFRPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-phenyl-1,3-thiazole-4-carbaldehyde with 3-acetyl-2H-chromen-2-one in the presence of a base, followed by esterification with methyl bromoacetate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or dichloromethane, with catalysts like piperidine or lutidine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Methyl {[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl {[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-7-yl]oxy}acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl {[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl {[2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-7-yl]oxy}acetate with structurally analogous compounds:

Compound Name Key Structural Features Molecular Formula Molecular Weight Notable Properties/Activities References
This compound Chromenone + 2-phenylthiazole + acetate ester at C7 C₁₉H₁₅NO₅S 385.39 g/mol Potential anticancer, antimicrobial
Benzyl {[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate Chromenone + 4-methylthiazole + benzyl ester at C7 C₂₄H₂₂N₂O₅S 450.51 g/mol Enhanced lipophilicity, antibacterial
Methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate Chromenone + 2-methylthiazole + methyl ester at C7 C₁₇H₁₅NO₅S 345.37 g/mol Antifungal, moderate cytotoxicity
Methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate Chromenone + tetrazole substituent + acetate ester at C7 C₁₅H₁₄N₄O₅ 330.30 g/mol Antioxidant, anti-inflammatory
Ethyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate Chromenone + 3-methoxyphenoxy group + ethyl ester at C7 C₂₁H₂₀O₇ 384.38 g/mol Improved solubility, antidiabetic

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